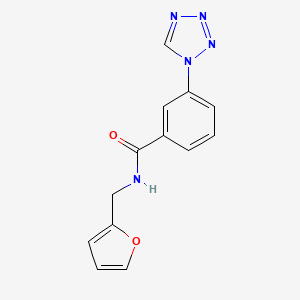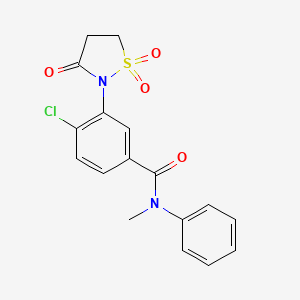
3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound belongs to the class of benzamides and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide is not fully understood. However, studies have suggested that the compound induces cell death in cancer cells by activating apoptotic pathways. 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide has been shown to inhibit the activity of the anti-apoptotic protein Bcl-2 and activate the pro-apoptotic protein Bax. The compound also inhibits the activity of the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells by activating apoptotic pathways. 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide has also been shown to inhibit the activity of the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide in lab experiments is its potent anti-cancer activity against different types of cancer cells. The compound has also been shown to have low toxicity in normal cells. However, one of the limitations of using 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the use of 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide in scientific research. One of the future directions is the development of 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide analogs with improved solubility and bioavailability. Another future direction is the investigation of the potential of 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide in combination with other anti-cancer drugs. Additionally, the use of 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide in other fields such as neurodegenerative diseases and inflammation is an area of future research.
Métodos De Síntesis
The synthesis of 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide has been achieved using different methods. One of the most common methods involves the reaction of 3,4-dimethoxybenzoyl chloride with N-(1-methyl-2-phenylethyl)amine in the presence of a base such as triethylamine. The reaction yields 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide as a white crystalline solid with a high yield. Other methods include the reaction of 3,4-dimethoxybenzaldehyde with N-(1-methyl-2-phenylethyl)amine in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide has been used in scientific research for various applications. One of the primary applications of 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide is in the field of cancer research. Studies have shown that 3,4-dimethoxy-N-(1-methyl-2-phenylethyl)benzamide exhibits potent anti-cancer activity against different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. The compound has been shown to induce cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(1-phenylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(11-14-7-5-4-6-8-14)19-18(20)15-9-10-16(21-2)17(12-15)22-3/h4-10,12-13H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZUHQFHUIWDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)
![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)

![4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)
![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B4931638.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)
![7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4931658.png)
![N~2~-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-leucinamide](/img/structure/B4931659.png)
